![molecular formula C32H42O5 B12310699 (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one is a complex organic molecule characterized by multiple hydroxyl groups, double bonds, and a phenyl group. This compound is notable for its intricate structure, which includes a pyranone ring and a long aliphatic chain with several conjugated double bonds. Such compounds often exhibit interesting chemical and biological properties due to their structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one typically involves multiple steps, including the formation of the pyranone ring and the attachment of the aliphatic chain. Key steps may include:
Formation of the Pyranone Ring: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the Aliphatic Chain: This step may involve Wittig or Horner-Wadsworth-Emmons reactions to introduce the conjugated double bonds.
Hydroxylation: Introduction of hydroxyl groups can be done using reagents like osmium tetroxide or hydrogen peroxide under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimizing the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to streamline the process and ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bonds can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Bromine, nitric acid, or sulfuric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated aliphatic chains.
Substitution: Brominated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one: has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one involves its interaction with specific molecular targets. The hydroxyl groups and conjugated double bonds allow it to participate in redox reactions and interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenofibrate: A compound with a similar aliphatic chain but different functional groups.
Ethyl 3-(furan-2-yl)propionate: Shares some structural features but differs in the core ring structure.
Sulfur Compounds: While not structurally similar, they share some chemical reactivity due to the presence of multiple functional groups.
Uniqueness
- The combination of a pyranone ring with a long, conjugated aliphatic chain and multiple hydroxyl groups makes (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one unique. This structure imparts distinct chemical and biological properties that are not commonly found in other compounds.
Eigenschaften
Molekularformel |
C32H42O5 |
|---|---|
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one |
InChI |
InChI=1S/C32H42O5/c1-22(13-11-14-23(2)30(34)24(3)18-19-27-15-7-6-8-16-27)12-9-10-17-28(33)20-21-29-32(36)25(4)31(35)26(5)37-29/h6-17,21,23-24,26,28,30,33-34,36H,18-20H2,1-5H3/b12-9+,14-11+,17-10+,22-13+,29-21- |
InChI-Schlüssel |
MFUOANGVUFFOHJ-FBZKPXOCSA-N |
Isomerische SMILES |
CC1C(=O)C(=C(/C(=C/CC(/C=C/C=C/C(=C/C=C/C(C)C(C(C)CCC2=CC=CC=C2)O)/C)O)/O1)O)C |
Kanonische SMILES |
CC1C(=O)C(=C(C(=CCC(C=CC=CC(=CC=CC(C)C(C(C)CCC2=CC=CC=C2)O)C)O)O1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




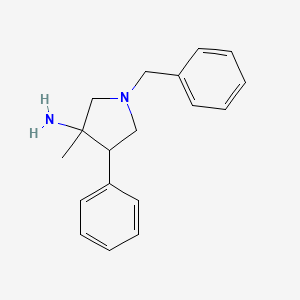
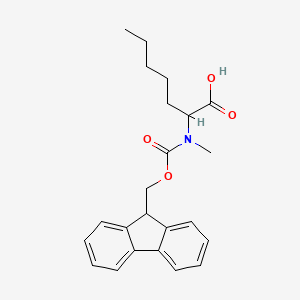

![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)
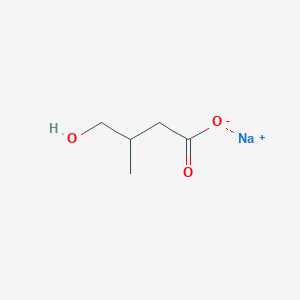

![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
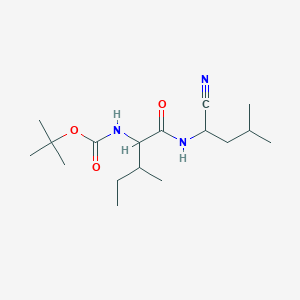
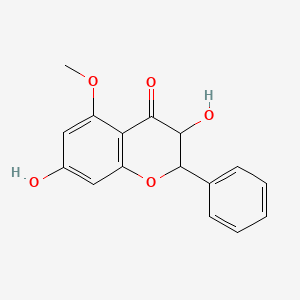
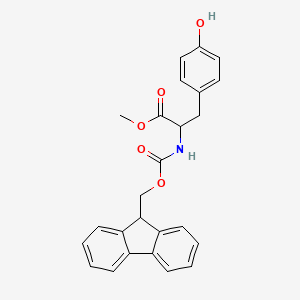
![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)

